diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound is characterized by its unique structure, which includes ethyl, bromine, hydroxyl, and methylidene groups attached to a thiophene ring.
Preparation Methods
The synthesis of 2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves several steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The ethyl, bromine, hydroxyl, and methylidene groups are introduced through various substitution reactions.
Final Coupling: The final step involves coupling the substituted thiophene with the carboxylate groups under specific reaction conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds to 2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE include other thiophene derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
- 2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- 2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
The uniqueness of 2,4-DIETHYL 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Br2NO5S |
---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
diethyl 5-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H17Br2NO5S/c1-4-25-17(23)13-9(3)15(18(24)26-5-2)27-16(13)21-8-10-6-11(19)7-12(20)14(10)22/h6-8,22H,4-5H2,1-3H3/b21-8+ |
InChI Key |
QQQAFEFIEHCWTK-ODCIPOBUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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